Tetradecylmagnesium chloride

Catalog No.
S1795619
CAS No.
110220-87-6
M.F
C14H29ClMg
M. Wt
257.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecylmagnesium chloride

CAS Number

110220-87-6

Product Name

Tetradecylmagnesium chloride

IUPAC Name

magnesium;tetradecane;chloride

Molecular Formula

C14H29ClMg

Molecular Weight

257.14

InChI

InChI=1S/C14H29.ClH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1

SMILES

CCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-]

Tetradecylmagnesium chloride (TMgCl) is an organometallic compound belonging to the class of Grignard reagents. Grignard reagents are a cornerstone of organic synthesis, acting as a source of nucleophilic carbon atoms for the formation of carbon-carbon bonds. TMgCl is specifically a linear alkyl Grignard reagent, where the organic group is a tetradecyl chain (14 carbons long) [].

The origin of TMgCl lies in the pioneering work of French chemist Victor Grignard in the early 20th century. He discovered the reaction between magnesium metal and alkyl halides in anhydrous ether to form these powerful reagents [].

The significance of TMgCl in scientific research lies in its ability to introduce a long, linear alkyl chain into organic molecules. This functionality is crucial for the synthesis of various complex molecules, including pharmaceuticals, polymers, and natural products.


Molecular Structure Analysis

The molecular structure of TMgCl consists of a tetradecyl chain (CH3(CH2)13-) bonded to a magnesium atom (Mg) through a single covalent bond. The magnesium atom also carries a chloride ion (Cl-) to balance its positive charge. The key features of this structure are:

  • Linear alkyl chain: The 14-carbon chain provides a hydrophobic character to the molecule.
  • Polar covalent Mg-C bond: The difference in electronegativity between Mg and C creates a partial negative charge on the carbon, making it nucleophilic and susceptible to attack by electrophilic centers.
  • Ionic Mg-Cl bond: The ionic bond between Mg and Cl makes the reagent soluble in polar aprotic solvents like tetrahydrofuran (THF), a common solvent for Grignard reactions [].

Chemical Reactions Analysis

The primary application of TMgCl lies in its participation in various organic synthesis reactions. Here are some key reactions:

  • Nucleophilic addition to carbonyls: TMgCl reacts with carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. The reaction proceeds through nucleophilic attack by the carbanion (the negatively charged carbon) on the carbonyl carbon, followed by protonation (addition of a proton).
TMgCl + RCHO  -> RCH(OH)CH2CH3 (primary alcohol) [balanced equation]TMgCl + R2CO -> R3COH (tertiary alcohol) [balanced equation]
  • Grignard-Metzger coupling: This reaction couples two different alkyl Grignard reagents to form a new C-C bond.
TMgCl + R'MgBr -> RR' + MgClBr (coupled product) [balanced equation]
  • Hydrolysis: TMgCl reacts with water to decompose into tetradecane (C14H30) and magnesium hydroxide (Mg(OH)2). This reaction is undesirable during Grignard reactions and requires anhydrous conditions.
TMgCl + H2O -> C14H30 + Mg(OH)2 + HCl (balanced equation)

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid or solid at room temperature.
  • Solubility: Soluble in polar aprotic solvents like THF, insoluble in water.
  • Stability: Air and moisture sensitive, decomposes in contact with water.

Mechanism of Action (Not Applicable)

TMgCl does not have a biological function and hence doesn't have a mechanism of action in living systems.

TMgCl is a flammable and reactive compound. Here are some safety concerns:

  • Flammability: Reacts violently with water, releasing flammable hydrogen gas.
  • Reactivity: Strong base, reacts exothermically with acids and oxidizing agents.
  • Health hazards: May cause skin and eye irritation, inhalation can irritate the respiratory tract.

Grignard Reactions

One of the primary applications of TMgCl is in Grignard reactions. These reactions involve the formation of a Grignard reagent, a highly reactive nucleophile, by reacting magnesium metal with an alkyl halide. TMgCl, due to its long alkyl chain (tetradecyl group), exhibits good solubility in organic solvents commonly used in Grignard reactions, such as tetrahydrofuran (THF) []. This improved solubility translates to easier handling and potentially higher reaction yields compared to Grignard reagents derived from less soluble magnesium halides [].

Dates

Modify: 2023-08-15

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